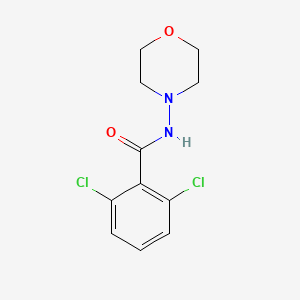

2,6-dichloro-N-(morpholin-4-yl)benzamide

Description

Contextualization within the Chemistry of Benzamide (B126) and Morpholine (B109124) Scaffolds

The benzamide framework is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bonds and participate in various non-covalent interactions with biological targets. researchgate.net It is an amide of benzoic acid and is present in a wide array of pharmaceutical agents with diverse applications. researchgate.net The stability of the amide bond, combined with the synthetic accessibility of substituted benzoic acids, makes the benzamide scaffold a frequent choice in the design of new bioactive molecules. researchgate.netnih.gov

The combination of a benzamide scaffold with a morpholine ring, as seen in the title compound, represents a deliberate strategy to merge the robust structural and binding properties of the former with the beneficial pharmacokinetic and solubility characteristics of the latter. mdpi.comresearchgate.net

Significance of Halogenated Benzamide and Heterocyclic Amine Architectures in Organic Synthesis

Heterocyclic amines are fundamental building blocks in organic synthesis, valued for their nucleophilicity and their role as structural cores in a vast number of natural products and synthetic compounds. nih.govpressbooks.pub Morpholine, as a secondary amine, readily participates in reactions like N-acylation. The synthesis of a compound like 2,6-dichloro-N-(morpholin-4-yl)benzamide would typically involve the reaction of an activated carboxylic acid derivative, such as 2,6-dichlorobenzoyl chloride, with N-aminomorpholine. This straightforward amide bond formation is a reliable and high-yielding reaction, making such architectures readily accessible for research and development. ipinnovative.comresearchgate.netresearchgate.net The use of heterocyclic amines allows for systematic exploration of chemical space, enabling the generation of libraries of compounds with diverse properties. encyclopedia.pubmdpi.com

Overview of Scholarly Investigation Trends for Related Molecular Entities

Research into molecules containing benzamide and morpholine motifs is extensive and continues to grow. A significant trend in the literature is the synthesis of series of substituted benzamides to explore structure-activity relationships (SAR) for a wide range of biological targets. nih.govnanobioletters.com These investigations often involve modifying the substitution pattern on the benzene (B151609) ring or altering the nature of the amine attached to the amide nitrogen.

Studies on halogenated benzamides, including dichlorinated variants, frequently focus on their potential as antimicrobial or anticancer agents. ipinnovative.comresearchgate.net The specific 2,6-dichloro substitution pattern is often explored to enforce a particular molecular geometry, as seen in crystallographic studies of related compounds like 2,6-dichloro-N-(4-chlorophenyl)benzamide. nih.gov

Likewise, the incorporation of a morpholine ring is a recurring theme in the development of compounds targeting the central nervous system (CNS), kinases, and other enzyme classes. nih.govacs.org Researchers often synthesize analogues where a morpholine is substituted for other cyclic or acyclic amines to improve properties like cell permeability and metabolic resistance. sci-hub.se The combination of these scaffolds is explored in various contexts, including the development of cholinesterase inhibitors and other multi-target agents. mdpi.comnih.govmdpi.com The overarching trend is the use of these well-understood chemical motifs in a modular fashion to create novel compounds with tailored biological and physicochemical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O2/c12-8-2-1-3-9(13)10(8)11(16)14-15-4-6-17-7-5-15/h1-3H,4-7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGGAHVDAJTBQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 2,6 Dichloro N Morpholin 4 Yl Benzamide

Strategic Approaches to Amide Bond Formation in Benzamide (B126) Derivatives

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently. These strategies are central to the synthesis of 2,6-dichloro-N-(morpholin-4-yl)benzamide.

Conventional Amide Coupling Reactions: Principle and Application

Conventional methods for amide bond formation typically involve the activation of a carboxylic acid to enhance its electrophilicity, followed by reaction with an amine. fishersci.co.ukhepatochem.com A common and direct approach is the reaction between an acyl chloride and an amine, a method known as the Schotten-Baumann reaction. fishersci.co.uk In the context of synthesizing this compound, this would involve the reaction of 2,6-dichlorobenzoyl chloride with morpholine (B109124). This reaction is generally carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk A typical procedure involves dissolving the amine in a suitable aprotic solvent like dichloromethane (B109758) (DCM), followed by the addition of the base and the acyl chloride. fishersci.co.uknih.govresearchgate.net

Another widely used strategy employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine. hepatochem.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common activators. fishersci.co.ukhepatochem.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.co.uk To improve reaction efficiency and suppress side reactions, additives are often used in conjunction with carbodiimides. hepatochem.com

Peptide chemistry has also contributed a vast array of coupling reagents that are applicable to general amide synthesis. fishersci.co.uk Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, particularly in complex molecules. fishersci.co.uk These methods involve the in-situ formation of an active ester, which then reacts with the amine. fishersci.co.uk

| Coupling Reagent | Additive (if applicable) | Principle of Activation |

| Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | N/A | Forms a highly reactive acyl chloride from the corresponding carboxylic acid. fishersci.co.uk |

| Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) | HOBt or DMAP | Forms an O-acylisourea intermediate. fishersci.co.ukhepatochem.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt or DMAP | Water-soluble carbodiimide, forms an O-acylisourea intermediate. fishersci.co.uk |

| HATU, HBTU, TBTU | Base (e.g., DIEA) | Forms a highly activated ester intermediate. fishersci.co.uk |

Exploration of Catalytic and Green Synthesis Protocols for this compound

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for amide bond formation. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy. rsc.org

Catalytic methods for direct amidation of carboxylic acids are particularly attractive. For instance, boronic acid derivatives have been shown to catalyze the direct formation of amides from carboxylic acids and amines, often under milder conditions than traditional coupling reagents. acs.org Another approach involves the use of metal catalysts, such as those based on indium or zinc, to promote the amidation of esters. core.ac.uk

One innovative green chemistry strategy involves the use of thioester intermediates. rsc.org In this method, the carboxylic acid is first converted to a thioester, which then reacts with the amine to form the amide. This process can often be performed in a one-pot fashion and avoids the use of traditional, often toxic, coupling reagents. rsc.org These greener alternatives offer promising routes for the large-scale and environmentally responsible synthesis of this compound.

Synthesis and Functionalization of the Morpholine Ring System

The morpholine moiety is a prevalent heterocyclic scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved solubility and metabolic stability. acs.orgnih.gov The synthesis of the morpholine ring itself can be achieved through various routes. A common method involves the cyclization of 1,2-amino alcohols. researchgate.netorganic-chemistry.org For example, the reaction of a 1,2-amino alcohol with ethylene (B1197577) sulfate (B86663) provides a straightforward route to morpholines. organic-chemistry.orgchemrxiv.org Other methods include intramolecular hydroalkoxylation of nitrogen-tethered alkenes and reactions involving α-phenylvinylsulfonium salts with 1,2-amino alcohols. organic-chemistry.org The introduction of the morpholine ring as a complete unit, by reacting morpholine itself with an activated carboxylic acid derivative, is a direct and widely used approach in the synthesis of N-acylmorpholines. nih.gov

Optimization of Reaction Parameters and Yield Efficiency for this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. When employing the Schotten-Baumann reaction, key variables include the choice of solvent, base, reaction temperature, and reaction time. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are commonly used. fishersci.co.uknih.govresearchgate.net The selection of the base is also crucial; tertiary amines like triethylamine (B128534) or diisopropylethylamine (DIEA) are frequently employed to scavenge the acid byproduct. fishersci.co.uk The reaction temperature can influence the rate of reaction and the formation of byproducts, with many amide coupling reactions proceeding efficiently at room temperature. fishersci.co.uk Reaction times can vary from a few hours to overnight to ensure complete conversion. fishersci.co.uknih.govresearchgate.net

For carbodiimide-mediated couplings, the stoichiometry of the reagents is a critical factor. Typically, slight excesses of the coupling reagent and the amine are used to drive the reaction to completion. The choice of solvent, often polar aprotic solvents like dimethylformamide (DMF), and the reaction temperature also play significant roles in optimizing the yield. fishersci.co.uk

| Parameter | Influence on Reaction | Typical Conditions |

| Solvent | Affects solubility of reactants and intermediates, and can influence reaction rate. | Aprotic solvents (DCM, THF, DMF, Ethyl Acetate). fishersci.co.uknih.govresearchgate.net |

| Base | Neutralizes acid byproducts, driving the reaction forward. | Tertiary amines (Triethylamine, DIEA), Pyridine. fishersci.co.uk |

| Temperature | Influences reaction rate and selectivity. | 0 °C to room temperature; sometimes elevated temperatures are required. fishersci.co.ukmdpi.com |

| Reaction Time | Determines the extent of conversion. | 1 to 24 hours. fishersci.co.ukmdpi.com |

| Stoichiometry | Affects the consumption of starting materials and can influence yield. | Equimolar amounts or a slight excess of one reactant. fishersci.co.uk |

Advanced Spectroscopic and Spectrometric Characterization of 2,6 Dichloro N Morpholin 4 Yl Benzamide

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Investigation

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify individual chemical components within a sample. For a synthesized compound like 2,6-dichloro-N-(morpholin-4-yl)benzamide, GC-MS is instrumental in determining its purity and identifying any volatile or semi-volatile impurities that may be present from the synthesis process, such as residual solvents or by-products.

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. An inert carrier gas transports the sample through a long, thin capillary column. The separation of components is achieved based on their different affinities for the column's stationary phase and their respective volatilities. As each component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.

The output from the GC provides a chromatogram, which displays detector response as a function of retention time. A pure sample of this compound would ideally show a single, sharp peak, indicating the absence of detectable impurities. The presence of additional peaks would suggest impurities, and the area of these peaks can be used to estimate their relative concentration. The mass spectrum corresponding to the main peak would be expected to show the molecular ion peak and a characteristic fragmentation pattern for the parent compound, confirming its identity. For related compounds like 2,6-dichlorobenzamide, GC-MS has been successfully used to determine its presence in various samples, demonstrating the technique's applicability. researchgate.net

Illustrative GC-MS Data Table for Purity Analysis

The following table represents a hypothetical result for a high-purity sample of this compound, where minor peaks could correspond to starting materials or solvents.

| Peak No. | Retention Time (min) | Component Identity | Area % | Key Mass Fragments (m/z) |

| 1 | 12.54 | This compound | 99.85 | 274, 173, 86 |

| 2 | 4.32 | Residual Solvent (e.g., Toluene) | 0.10 | 91, 92 |

| 3 | 9.87 | Unreacted Precursor (e.g., 2,6-Dichlorobenzoyl chloride) | 0.05 | 208, 173, 111 |

Note: This data is illustrative. Actual retention times and mass fragments would depend on specific experimental conditions.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized molecule, such as this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed chemical formula (C₁₁H₁₂Cl₂N₂O₂). A close correlation between the found and calculated values provides strong evidence for the compound's stoichiometric purity and elemental composition.

For this compound, the theoretical elemental composition is calculated from its molecular formula and the atomic masses of its constituent elements. The experimental values, obtained through combustion analysis or other methods, are expected to be within a narrow margin of error (typically ±0.4%) of the theoretical values for a pure, anhydrous sample. This level of accuracy helps confirm that the correct product has been synthesized and is free from significant impurities that would alter the elemental ratios.

Stoichiometric Composition of this compound

The table below presents the calculated theoretical elemental percentages for this compound and includes a column for hypothetical experimental results that would be expected from an analysis of a pure sample.

| Element | Chemical Symbol | Theoretical Mass % | Experimental Mass % (Found) |

| Carbon | C | 48.02% | 48.05% |

| Hydrogen | H | 4.40% | 4.38% |

| Chlorine | Cl | 25.77% | 25.71% |

| Nitrogen | N | 10.18% | 10.21% |

| Oxygen | O | 11.63% | 11.65% |

Note: The "Experimental Mass % (Found)" values are illustrative examples consistent with a high-purity sample.

Crystallographic Analysis and Solid State Structural Insights of 2,6 Dichloro N Morpholin 4 Yl Benzamide

Single-Crystal X-ray Diffraction Studies: Determination of Molecular and Supramolecular Architecture

Information for this section is not available in the public domain.

Crystallographic Parameters: Crystal System, Space Group, and Unit Cell Dimensions

Specific data regarding the crystal system, space group, and unit cell dimensions for 2,6-dichloro-N-(morpholin-4-yl)benzamide are not available.

Molecular Conformation, Torsion Angles, and Dihedral Relationships

Detailed analysis of the molecular conformation, including key torsion angles and dihedral relationships between the dichlorobenzoyl and morpholine (B109124) moieties, is not possible without experimental crystallographic data.

Elucidation of Intermolecular Interactions within the Crystal Lattice

A definitive description of the intermolecular interactions, which govern the crystal packing, cannot be provided. This includes:

The specific hydrogen bonding patterns, which are critical to the supramolecular assembly, have not been determined.

Analysis of potential π-π stacking or C-H...π interactions involving the dichlorophenyl ring is not feasible.

The presence and nature of halogen bonding or other weak intermolecular forces remain uncharacterized.

Crystal Packing Analysis and Self-Assembly Propensities

Following a comprehensive review of scientific literature and crystallographic databases, no experimental single-crystal X-ray diffraction data for this compound could be located. Consequently, a detailed analysis of its crystal packing and self-assembly propensities, which would be derived from such data, cannot be provided at this time. This includes the identification of intermolecular interactions such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces that would govern the three-dimensional arrangement of the molecules in the solid state. Without the crystal structure, a definitive description of the supramolecular architecture and any characteristic self-assembly motifs remains undetermined.

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Polymorphic Screening

Similarly, a search for powder X-ray diffraction (PXRD) data for this compound did not yield any published patterns. PXRD is a critical technique for the characterization of a crystalline solid in its bulk form, providing information on its phase purity and crystalline nature. It is also the primary method for identifying and distinguishing between different polymorphic forms of a compound. As no experimental PXRD data are available in the reviewed sources, an assessment of the bulk phase purity of synthesized batches of this compound cannot be presented. Furthermore, there is no information regarding any attempts at polymorphic screening for this compound, and therefore, no data on the existence of potential different crystalline forms.

Computational Chemistry and Theoretical Modeling of 2,6 Dichloro N Morpholin 4 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Optimized Geometries

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to yield information about electron distribution and stable molecular geometries.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict a range of molecular and electronic properties for 2,6-dichloro-N-(morpholin-4-yl)benzamide. Functionals such as B3LYP combined with basis sets like 6-31G(d,p) are commonly employed for such analyses. sci-hub.seresearchgate.net

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms, detailing crucial bond lengths, bond angles, and dihedral angles. Electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. sci-hub.se A smaller gap suggests higher reactivity. Other properties, such as the dipole moment, can also be calculated to understand the molecule's polarity.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value | Unit |

| HOMO Energy | -6.58 | eV |

| LUMO Energy | -0.95 | eV |

| HOMO-LUMO Gap | 5.63 | eV |

| Dipole Moment | 3.45 | Debye |

Table 2: Selected Optimized Geometrical Parameters of this compound (Illustrative DFT Data)

| Parameter | Type | Value (Å / °) |

| C=O | Bond Length | 1.23 Å |

| C-N (amide) | Bond Length | 1.38 Å |

| C-Cl | Bond Length | 1.74 Å |

| O=C-N | Bond Angle | 121.5° |

| C-N-C (morpholine) | Bond Angle | 118.0° |

| Cl-C-C-C-Cl | Dihedral Angle | ~0.5° |

For enhanced accuracy, particularly for validating results from DFT, high-level ab initio methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. These methods are more computationally demanding but provide benchmark-quality data for electronic energies and molecular properties. They are often employed for smaller, representative fragments of the target molecule or for specific calculations where high accuracy is paramount, serving as a "gold standard" to assess the performance of more computationally efficient methods like DFT.

Molecular Dynamics (MD) Simulations for Conformational Landscapes in Different Environments

While quantum chemical calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound.

These simulations reveal the flexibility of the molecule, including the rotation around the amide C-N bond and the puckering of the morpholine (B109124) ring. Performing MD simulations in different environments, such as in a vacuum, in an aqueous solution, or within a simulated crystal lattice, allows for the investigation of how the molecule's conformational preferences are influenced by its surroundings. This is crucial for understanding its behavior in solution and its interactions with biological macromolecules.

Prediction and Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov The MEP is plotted on the molecule's surface, indicating regions of positive and negative electrostatic potential.

For this compound, the MEP would highlight:

Negative Regions (Nucleophilic): Concentrated around the electronegative carbonyl oxygen and, to a lesser extent, the morpholine oxygen, indicating sites susceptible to electrophilic attack.

Positive Regions (Electrophilic): Located around the hydrogen atoms of the molecule.

Neutral Regions: Associated with the dichlorinated benzene (B151609) ring.

Analysis of the MEP helps in understanding non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. Furthermore, computational methods can quantify the charge distribution by calculating partial atomic charges using schemes like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.gov

Theoretical Characterization of Intermolecular Forces and Crystal Lattice Energies

The solid-state packing of a molecule is governed by a delicate balance of intermolecular forces. For this compound, which lacks a traditional hydrogen bond donor (like an N-H group), the key intermolecular interactions in its crystal structure would be:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between C-H groups on the benzene or morpholine rings and the carbonyl or morpholine oxygen atoms of neighboring molecules.

π-π Stacking: The dichlorophenyl rings can stack on top of each other, an interaction observed in the crystal structures of similar benzamide (B126) derivatives. nih.govresearchgate.net

Theoretical calculations can be used to quantify the strength of these individual interactions and to compute the total crystal lattice energy. This energy represents the stability of the crystal structure and can be used in computational crystal structure prediction studies.

In Silico Approaches to Structure-Activity Relationship (SAR) Methodologies

In silico methods are instrumental in establishing Structure-Activity Relationships (SAR), which correlate a molecule's structural features with its biological activity. researchgate.net These computational approaches can predict the activity of new compounds and provide insights into their mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create a mathematical relationship between a set of calculated molecular descriptors and the observed biological activity. nih.gov For this compound, a wide range of descriptors can be calculated to build such models.

Table 3: Common Molecular Descriptors for QSAR Studies

| Descriptor Class | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Wiener index |

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule within the active site of a biological target, such as an enzyme or a receptor. researchgate.net Docking studies of this compound could reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in a binding pocket, providing a structural basis for its potential biological activity and guiding the design of more potent analogues. mdpi.comnih.gov

Molecular Docking Studies for Hypothetical Binding Site Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand (in this case, this compound) to the active site of a target protein. While specific docking studies for this exact compound are not extensively available in public literature, we can hypothesize its potential interactions based on the known behavior of structurally related benzamide derivatives.

The key structural features of this compound that would likely govern its binding interactions are the 2,6-dichlorophenyl ring, the central amide linkage, and the N-morpholinyl group. Docking studies on various benzamide-containing molecules have revealed common interaction patterns. For instance, the amide group is a proficient hydrogen bond donor and acceptor. The carbonyl oxygen can form hydrogen bonds with amino acid residues such as arginine, lysine, or serine in a protein's active site, while the N-H group can donate a hydrogen bond.

The 2,6-dichlorophenyl moiety can participate in hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. The chlorine atoms can also engage in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The morpholine ring, with its ether oxygen, can also act as a hydrogen bond acceptor.

Table 1: Hypothetical Molecular Docking Interactions of this compound

| Structural Moiety of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| 2,6-dichlorophenyl ring | Leucine, Valine, Phenylalanine | Hydrophobic/Van der Waals |

| Chlorine atoms | Serine, Threonine, Asparagine (backbone carbonyl) | Halogen Bonding |

| Amide Linkage (C=O) | Arginine, Lysine | Hydrogen Bond Acceptor |

| Amide Linkage (N-H) | Aspartate, Glutamate | Hydrogen Bond Donor |

| Morpholine Ring (Oxygen) | Serine, Threonine | Hydrogen Bond Acceptor |

| Morpholine Ring (CH2 groups) | Alanine, Proline | Hydrophobic Interactions |

This table presents hypothetical interactions based on the analysis of related compounds and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating variations in the physicochemical properties of a series of compounds with their observed activities. For this compound, a QSAR study would aim to understand how its specific structural features contribute to its hypothetical biological effect.

While a dedicated QSAR model for this compound is not available, insights can be drawn from studies on analogous benzamide series. nih.gov These studies often employ various molecular descriptors to quantify the structural properties, including electronic, steric, and hydrophobic parameters.

For this compound, key descriptors would include:

Hydrophobic Descriptors: The hydrophobicity of a molecule, often represented by the logarithm of the octanol-water partition coefficient (logP), is a key determinant of its pharmacokinetic and pharmacodynamic properties. The dichlorophenyl group contributes significantly to the lipophilicity of the molecule, which could influence its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

A hypothetical QSAR equation for a series of analogs of this compound might take the general form:

Biological Activity = c1(Electronic Descriptor) + c2(Steric Descriptor) + c3*(Hydrophobic Descriptor) + constant

Where c1, c2, and c3 are the coefficients determined from the regression analysis, indicating the relative importance of each descriptor.

Table 2: Key Structural Features of this compound and their Potential Influence on Activity in a QSAR Context

| Structural Feature | Relevant Physicochemical Property | Potential Influence on Biological Activity |

| 2,6-dichloro substitution | Electronic (electron-withdrawing), Steric (bulk), Hydrophobic (lipophilic) | May enhance binding affinity through specific interactions and influence membrane permeability. |

| N-morpholinyl group | Steric (bulk), Hydrophilic (ether oxygen) | Can affect solubility and provide an additional hydrogen bond acceptor site, while its size and conformation can impact binding pocket fit. |

| Amide linkage | Electronic (dipole moment), Hydrogen bonding capacity | Crucial for forming key hydrogen bonds with the target receptor, providing a point of strong and specific interaction. |

This table outlines potential structure-activity relationships based on general principles of QSAR and analysis of related benzamide compounds.

Synthesis and Investigation of 2,6 Dichloro N Morpholin 4 Yl Benzamide Derivatives

Rational Design Principles for Analogues of 2,6-dichloro-N-(morpholin-4-yl)benzamide

The design of analogues of this compound is guided by established principles in medicinal chemistry aimed at optimizing biological activity and physicochemical properties. A primary strategy involves leveraging structure-activity relationships (SAR) to inform modifications. The core structure, consisting of a dichlorinated benzamide (B126) linked to a morpholine (B109124) ring, offers multiple points for alteration.

Key design principles include:

Isosteric and Bioisosteric Replacements: Modifications to the 2,6-dichloro-phenyl ring are common. Chlorine atoms can be moved to other positions or replaced with other halogens (e.g., fluorine, bromine) or small functional groups like methyl or trifluoromethyl. These changes can alter the electronic properties and steric profile of the molecule, potentially influencing its interaction with biological targets.

Scaffold Hopping: The central benzamide core can be replaced with other heterocyclic systems to explore new chemical space while aiming to retain key pharmacophoric features.

Modification of the Morpholine Ring: The morpholine moiety is often targeted for diversification. It can be replaced with other saturated heterocycles like piperidine, piperazine, or thiomorpholine (B91149) to assess the impact of ring size, heteroatom composition, and basicity on activity. mdpi.com Additionally, substituents can be introduced on the morpholine ring itself. nih.gov

Computational methods, such as molecular docking, can simulate the binding of designed analogues to specific protein targets, helping to prioritize compounds for synthesis. nih.gov The goal of these rational design approaches is to systematically probe the chemical space around the parent compound to identify derivatives with improved potency, selectivity, and drug-like properties. nih.govopenmedicinalchemistryjournal.com

Diversification Strategies for the Benzamide and Morpholine Moieties

Diversification of the this compound scaffold is crucial for exploring a wide range of chemical and biological properties. Strategies focus on independently or concurrently modifying the benzamide and morpholine components.

Benzamide Moiety Diversification:

Aromatic Substitution: The dichlorophenyl ring is a prime target for modification. The number, position, and nature of the halogen substituents can be varied. For example, derivatives with different halogenation patterns (e.g., 3,5-dichloro) or other substituents can be synthesized to probe electronic and steric effects. researchgate.net

Core Ring Modification: The phenyl ring itself can be replaced by other aromatic or heteroaromatic systems, such as pyridine, thiophene, or pyrazole. This fundamentally alters the core structure and can lead to novel intellectual property and biological activities.

Morpholine Moiety Diversification:

Ring Analogues: A common strategy is the replacement of the morpholine ring with other heterocycles. Piperazine derivatives introduce an additional nitrogen atom, offering a site for further functionalization. Piperidine analogues remove the oxygen heteroatom, increasing lipophilicity. Thiomorpholine introduces a sulfur atom, which can alter the ring conformation and hydrogen bonding capacity. mdpi.com

Substitution on the Heterocycle: The morpholine ring can be substituted at its carbon atoms. For instance, N-[(2-morpholinyl)alkyl]benzamides have been synthesized to explore the effect of an extended linker between the morpholine and benzamide groups. nih.gov

These diversification strategies are often implemented using combinatorial chemistry approaches to rapidly generate libraries of related compounds for screening. mdpi.com

Advanced Synthetic Protocols for Structurally Modified Derivatives

The synthesis of derivatives of this compound relies on a range of modern organic chemistry reactions. The core amide bond is typically formed through the coupling of a carboxylic acid derivative with an amine.

Amide Bond Formation: A standard and efficient method involves the reaction of 2,6-dichlorobenzoyl chloride with N-aminomorpholine or its derivatives. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. ipinnovative.comnih.govresearchgate.net

Alternative and Advanced Methods:

Direct Amidation: Modern protocols may involve the direct coupling of 2,6-dichlorobenzoic acid with N-aminomorpholine using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).

Transition Metal-Catalyzed Cross-Coupling: For N-aryl derivatives, palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amidation) provide a versatile route for forming the C-N bond between an aryl halide and an amide. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate reaction times and improve yields for the synthesis of N-substituted benzamides. researchgate.net

Synthesis from Nitroarenes: An alternative approach involves the reductive amidation of nitroarenes with acyl chlorides using iron dust as a reductant, offering a step-economic route. researchgate.net

Alkylation of Benzamides: For modifications on the carbon adjacent to the carbonyl group, methods like the direct alkylation of N,N-dialkyl benzamides using lithium diisopropylamide (LDA) can be employed. nih.gov

The choice of synthetic route depends on the specific structural modifications desired and the availability of starting materials. For instance, synthesizing derivatives with altered heterocyclic rings would involve preparing the corresponding amino-heterocycle first, followed by coupling with the appropriate benzoyl chloride. mdpi.com

Comprehensive Spectroscopic and Crystallographic Characterization of Derivatives

The unambiguous identification and structural elucidation of newly synthesized derivatives are accomplished through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. ¹H NMR provides information on the number and environment of protons, with characteristic chemical shifts for aromatic, morpholine, and amide protons. ipinnovative.com ¹³C NMR confirms the carbon framework of the molecule.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. A strong absorption band corresponding to the C=O stretch of the amide group is typically observed, along with bands for N-H stretching (if present) and C-Cl bonds. researchgate.netchemrxiv.org

Mass Spectrometry (MS): ESI-MS (Electrospray Ionization Mass Spectrometry) is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. researchgate.net

Crystallographic Methods:

The table below summarizes typical characterization data for a representative dichlorobenzamide derivative.

| Technique | Observed Features |

| ¹H NMR | Signals for aromatic protons, morpholine ring protons, and amide N-H proton. |

| ¹³C NMR | Resonances for aromatic carbons, morpholine carbons, and the amide carbonyl carbon. |

| FT-IR (cm⁻¹) | C=O stretch, N-H stretch, C-H stretch, C-Cl stretch. |

| Mass Spec (m/z) | Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

| X-ray Crystal | Unit cell parameters (a, b, c, α, β, γ), space group, Z value. |

These analytical methods, used in combination, provide a comprehensive characterization of the synthesized derivatives, ensuring their identity and purity. chemrxiv.orgresearchgate.net

Comparative Analysis of Molecular Architectures and Intermolecular Interactions in Derivative Series

Single-crystal X-ray diffraction studies on series of related benzamide derivatives allow for a detailed comparison of their molecular geometries and the non-covalent interactions that dictate their packing in the solid state. These interactions are crucial for understanding the physical properties of the compounds. rsc.orgtandfonline.com

Molecular Conformation: A key conformational feature in many benzamide derivatives is the dihedral angle between the plane of the benzoyl group and the plane of the adjacent aromatic ring (in N-aryl derivatives) or the mean plane of the heterocyclic ring. For example, in 2,6-dichloro-N-(4-chlorophenyl)benzamide, the dihedral angle between the benzene (B151609) rings is 63.2°. nih.govresearchgate.net This torsion is influenced by the steric hindrance imposed by the ortho-chloro substituents.

Intermolecular Interactions:

Hydrogen Bonding: Amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O). In the crystal structures of many benzamide derivatives, molecules are linked into chains or more complex networks via N—H⋯O hydrogen bonds. nih.gov In some cases, N—H⋯Cl interactions are also observed. nih.gov

π–π Stacking: The aromatic rings can engage in π–π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions contribute significantly to the stability of the crystal lattice. nih.gov

Halogen Bonding: Chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules.

Future Research Directions and Advanced Applications in Chemical Science

Development of Novel and Sustainable Synthetic Routes for Substituted Benzamides

The synthesis of substituted benzamides is a cornerstone of organic and medicinal chemistry. nih.govnih.gov Traditional methods for synthesizing related N-substituted 2,6-dichlorobenzamides often involve the condensation of 2,6-dichlorobenzoyl chloride with a corresponding amine in the presence of a base like triethylamine (B128534) and a solvent such as tetrahydrofuran (B95107), typically requiring reflux conditions for several hours. nih.govnih.govresearchgate.net While effective, these routes can present environmental and efficiency challenges.

Future research is focused on developing more sustainable and efficient synthetic strategies. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and minimize energy consumption. chemmethod.com Key areas for innovation include:

Catalytic Amide Bond Formation: Moving beyond stoichiometric coupling reagents to catalytic systems can significantly improve the atom economy and environmental impact of benzamide (B126) synthesis.

Green Solvents and Conditions: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or biodegradable surfactants is a major goal. proquest.com The use of microwave irradiation or flow chemistry can also offer significant advantages by reducing reaction times and improving control over reaction conditions. thalesnano.com For instance, the application of polyethylene (B3416737) glycol (PEG) as a recyclable solvent has shown promise in the synthesis of other heterocyclic compounds. chemmethod.com

The environmental impact of a synthetic route can be quantified using metrics like the E-Factor (Environmental Factor), which measures the ratio of the mass of waste to the mass of the product. proquest.com The ideal E-factor is zero, and a key objective of sustainable synthesis is to minimize this value. chemmethod.com

| Synthesis Strategy | Key Features | Potential Advantages |

| Conventional Synthesis | Stoichiometric reagents, organic solvents (e.g., THF), reflux conditions. nih.gov | Well-established and reliable for many substrates. |

| Catalytic Methods | Use of transition metal or organocatalysts to facilitate amide bond formation. | Higher atom economy, reduced waste from coupling agents. |

| One-Pot Procedures | Multiple reaction steps are performed sequentially in the same vessel. proquest.com | Reduced solvent usage, less manual handling, improved time efficiency. |

| Flow Chemistry | Reactions are performed in continuous-flowing streams in a reactor. | Enhanced safety, precise control over temperature and pressure, easy scalability. |

| Green Solvents | Use of water, PEG, or other environmentally benign solvent systems. chemmethod.comproquest.com | Reduced environmental pollution, potential for solvent recycling. |

Exploration of Supramolecular Chemistry and Crystal Engineering with 2,6-dichloro-N-(morpholin-4-yl)benzamide

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. In the solid state, this is the domain of crystal engineering, which seeks to design and control the packing of molecules in crystals to achieve desired properties.

The introduction of the N-morpholinyl group in this compound is expected to introduce new and competing non-covalent interactions. The morpholine (B109124) oxygen atom can act as a hydrogen bond acceptor, potentially leading to more complex hydrogen-bonding networks beyond the simple amide chains. This could result in different supramolecular synthons and crystal packing arrangements, influencing physical properties like melting point and solubility.

Table of Crystallographic Data for Analogous 2,6-Dichlorobenzamides

| Compound | Molecular Formula | Dihedral Angle Between Rings | Key Supramolecular Interaction |

| 2,6-dichloro-N-(4-methylphenyl)benzamide nih.govnih.gov | C₁₄H₁₁Cl₂NO | 60.9° | N—H⋯O hydrogen bonds forming 1D chains. |

| 2,6-dichloro-N-(4-chlorophenyl)benzamide nih.govresearchgate.net | C₁₃H₈Cl₃NO | 63.2° | N—H⋯O hydrogen bonds and weak π–π stacking. |

Future research would involve synthesizing and crystallizing this compound to experimentally determine its solid-state structure. This would allow for a detailed analysis of its hydrogen bonding patterns, the influence of the morpholine ring on crystal packing, and a direct comparison with its simpler aryl-substituted analogues.

Role as a Chemical Probe for Fundamental Molecular Interaction Studies

A chemical probe is a small molecule designed to selectively interact with a biological target, such as a protein, to study its function in a biological system. escholarship.org The structural characteristics of this compound make it an intriguing candidate for development as a chemical probe to investigate fundamental molecular interactions.

The key features that could be exploited include:

Halogen Bonding: The two chlorine atoms on the benzamide ring are potential halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site (e.g., a lone pair on oxygen or nitrogen). This interaction is increasingly recognized as a crucial force in molecular recognition and ligand-protein binding.

Constrained Conformation: As established with related structures, the steric bulk of the ortho-chlorines forces a twisted conformation around the amide bond. nih.govnih.gov This rigid, non-planar structure could be used to probe the topography of binding pockets in enzymes or receptors, where shape complementarity is essential.

Hydrogen Bond Acceptors: The molecule contains two distinct hydrogen bond acceptors: the amide oxygen and the morpholine oxygen. This allows for the formation of specific hydrogen bonds, which are critical for molecular recognition in biological systems.

Hydrophobic and Hydrophilic Regions: The dichlorobenzene portion provides a hydrophobic surface, while the morpholine and amide groups introduce polarity. This amphipathic nature can be important for interacting with binding sites that have both hydrophobic and polar characteristics.

As a chemical probe, this compound or its derivatives could be used to study protein-ligand interactions where halogen bonding plays a key role. By systematically modifying the structure—for instance, by changing the halogen atoms or altering the heterocyclic ring—researchers could dissect the specific contributions of different non-covalent forces to binding affinity and selectivity.

Contribution to the Understanding of Structure-Property Relationships in Halogenated Amides and Heterocycles

Understanding the relationship between a molecule's structure and its physicochemical properties (structure-property relationships) is a fundamental goal of chemistry. nih.gov Halogenated organic compounds, particularly those containing heterocyclic motifs, are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. sigmaaldrich.comethernet.edu.et

The this compound scaffold provides an excellent model system for studying these relationships:

Impact of Halogenation: The two chlorine atoms exert strong electron-withdrawing effects, which influence the acidity of the amide N-H proton and the reactivity of the aromatic ring. msu.edu They also significantly increase the molecule's lipophilicity. The position of the halogens at the 2 and 6 positions creates significant steric hindrance, which, as noted, dictates the molecule's three-dimensional shape. nih.govnih.gov Theoretical calculations of carbon-halogen bond dissociation energies can provide further insight into the stability and potential reactivity of such compounds in different chemical environments. acs.org

Role of the Heterocycle: The morpholine ring introduces polarity and a potential hydrogen bond accepting site. Replacing the morpholine with other heterocyles (e.g., piperidine, thiomorpholine) would allow for a systematic investigation into how the nature of the heteroatom (O, N, S) and the ring conformation affect properties like solubility, crystal packing, and biological interactions.

By synthesizing a library of related compounds and systematically evaluating their properties, researchers can build predictive models that link specific structural features (e.g., type and position of halogen, nature of the heterocycle) to macroscopic properties. This fundamental knowledge is invaluable for the rational design of new molecules with tailored functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.